molecular formula C9H11BrN2O4S B6355696 N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide CAS No. 885958-93-0

N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide

Cat. No. B6355696
CAS RN: 885958-93-0
M. Wt: 323.17 g/mol
InChI Key: HZPVHCHBCVPPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide (3-BPNBS) is a synthetic compound that has been used in scientific research for its biochemical and physiological effects. It is an organobromine compound that can be synthesized in the laboratory through several methods. This compound has been used in a variety of applications, ranging from biochemistry to pharmacology.

Mechanism of Action

The mechanism of action of N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in protein-protein interactions and cell signaling pathways. It is also believed to bind to the active site of certain enzymes, inhibiting their activity.
Biochemical and Physiological Effects
N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in protein-protein interactions and cell signaling pathways. It has also been shown to bind to the active site of certain enzymes, inhibiting their activity. In addition, it has been shown to bind to DNA, affecting gene expression.

Advantages and Limitations for Lab Experiments

The use of N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively easy to synthesize in the laboratory. However, there are some limitations to its use. It is a relatively toxic compound and must be handled with care. In addition, it is a relatively unstable compound and must be stored and handled in a controlled environment.

Future Directions

There are several potential future directions for the use of N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide in scientific research. It could be used to study the mechanisms of action of various drugs and drug-target interactions. It could also be used to study the biochemical and physiological effects of various compounds and drugs. In addition, it could be used to study the effects of various environmental factors on gene expression and protein-protein interactions. Finally, it could be used to develop new drugs or compounds with improved efficacy and safety profiles.

Synthesis Methods

N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide can be synthesized in the laboratory through several methods. The most common method is the reaction of 3-bromopropylbenzenesulfonamide with nitric acid. This reaction yields the desired compound in high yields. Another method is the reaction of 3-bromopropylbenzenesulfonamide with sodium nitrite in the presence of acetic acid. This method is also known as the “nitro-synthesis” method and yields the desired compound in high yields.

Scientific Research Applications

N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide has been used in a variety of scientific research applications. It has been used in studies of protein-protein interactions, enzyme kinetics, and enzyme inhibition. It has also been used in studies of cell signaling pathways, DNA binding, and gene expression. In addition, it has been used in studies of drug-receptor interactions and drug-target interactions.

properties

IUPAC Name

N-(3-bromopropyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O4S/c10-5-2-6-11-17(15,16)9-4-1-3-8(7-9)12(13)14/h1,3-4,7,11H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPVHCHBCVPPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCCBr)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-propyl)-3-nitro-benzenesulfonamide

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